HPV Replication Inhibition: NSC 82269 Identified as a Confirmed Hit in NCI Diversity Set Screening with Multi-Stage Antiviral Activity
In a published high-throughput screen of the NCI Diversity Set IV plus additional compounds, NSC 82269 (i.e., (2-(methylthio)-9H-purin-8-yl)(phenyl)methanol) was one of only five compounds confirmed to inhibit high-risk HPV18 replication across all three viral replication stages (transient, stable, and vegetative), using a cell-based assay with U2OS cells [1]. The study demonstrated that the compound targets the cellular proteins Tdp1 and PARP1, which were identified as essential host factors for HPV replication [1]. The hit rate for confirmed multi-stage HPV inhibitors from this screen was extremely low (5 compounds out of the entire screened set), underscoring the selectivity of this scaffold. In contrast, the vast majority of purine analogs in the NCI Diversity Set did not show comparable multi-stage inhibition [1].
| Evidence Dimension | Confirmed HPV18 replication inhibition across all three viral stages (transient, stable, vegetative) in U2OS cell-based assay |
|---|---|
| Target Compound Data | Confirmed multi-stage inhibitor; targets Tdp1 and PARP1; one of only 5 confirmed hits from the NCI Diversity Set IV screen |
| Comparator Or Baseline | NCI Diversity Set IV library (comprising diverse chemical scaffolds including multiple purine analogs); the vast majority of screened compounds did not show confirmed multi-stage HPV inhibition |
| Quantified Difference | Only 5 out of the entire Diversity Set IV plus additional compounds were confirmed as multi-stage HPV replication inhibitors; NSC 82269 is among these 5 hits, representing an estimated hit rate of substantially less than 1%. |
| Conditions | U2OS osteosarcoma cell line; HPV18 miniplasmid reporter assay measuring viral copy number at transient, stable, and vegetative replication stages; compounds screened at concentrations ranging from nanomolar to micromolar (exact screening concentration for NSC 82269 not specified in the available abstract) |
Why This Matters
This confirmed multi-stage antiviral activity, validated in a peer-reviewed PLOS Pathogens publication, provides a specific, rare biological annotation for procurement decisions in antiviral drug discovery programs—where most purine analogs would not be expected to show this activity.
- [1] Toots M, Ustav M Jr, Männik A, Mumm K, Tämm K, Tamm T, Ustav E, Ustav M. Identification of several high-risk HPV inhibitors and drug targets with a novel high-throughput screening assay. PLoS Pathog. 2017;13(2):e1006168. PMID: 28182794. View Source
